Cas no 117707-40-1 (Desmethyl levofloxacin)

Desmethyl levofloxacin is a key intermediate in the synthesis of levofloxacin, a broad-spectrum fluoroquinolone antibiotic. This compound is structurally similar to levofloxacin but lacks the methyl group at the N-position of the piperazine ring. Its primary advantage lies in its role as a precursor, enabling efficient and high-yield production of levofloxacin with controlled purity. Desmethyl levofloxacin is characterized by its stability and compatibility with standard synthetic protocols, facilitating scalable manufacturing processes. Its precise molecular structure ensures minimal byproduct formation, enhancing the overall efficiency of antibiotic synthesis. This intermediate is critical for maintaining consistent quality in pharmaceutical formulations of levofloxacin.
Desmethyl levofloxacin structure
Desmethyl levofloxacin structure
商品名:Desmethyl levofloxacin
CAS番号:117707-40-1
MF:C17H18N3O4F
メガワット:347.34092
MDL:MFCD15071265
CID:132831
PubChem ID:329750046

Desmethyl levofloxacin 化学的及び物理的性質

名前と識別子

    • Desmethyl levofloxacin
    • Levofloxacin Related Compound A
    • N-DESMETHYL LEVOFLOXACIN
    • S-(-)-9-fluoro-2,3-dihydro-3-methyl-10-(1-piperazinyl)-7-oxo-7H-pyrido-<1,2,3-de><1,4>benzoxazine-6-carboxylic acid
    • (S)-9-fluro-3-Methyl-10-(piperazin-1-yl)-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid
    • des-methyl levofloxacin
    • Uing 4-255
    • UNII-88ZBA45NC8
    • (S)-9-Fluoro-3-methyl-7-oxo-10-(1-piperazinyl)-2,3-dihydro-7H-pyrido[1,2,3-de][1,4]-benzoxazine-6-carboxylic acid
    • N-Desmethyl ofloxacin, (S)-
    • CHEMBL1459
    • N-Desmethyl levofloxacin, (-)-
    • HY-135389
    • (S)-9-fluoro-3-methyl-7-oxo-10-(piperazin-1-yl)-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylicacid
    • 7H-Pyrido(1,2,3-de)-1,4-benzoxazine-6-carboxylic acid, 9-fluoro-2,3-dihydro-3-methyl-7-oxo-10-(1-piperazinyl)-, (3S)-
    • Levofloxacin impurity, N-desmethyl levofloxacin- [USP]
    • LEVOFLOXACIN IMPURITY, N-DESMETHYL LEVOFLOXACIN-[USP IMPURITY]
    • DN-5455
    • F19493
    • LEVOFLOXACIN IMPURITY, N-DESMETHYL LEVOFLOXACIN- [USP IMPURITY]
    • 7-luoro-2-methyl-10-oxo-6-piperazin-1-yl-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
    • LEVOFLOXACIN HEMIHYDRATE IMPURITY B [EP IMPURITY]
    • Levofloxacin impurity, N-desmethyl levofloxacin-(USP)
    • N-Desmethyllevofloxacin
    • RKL10081
    • 117707-40-1
    • AKOS040732957
    • Ofloxacin Impurity E
    • LEVOFLOXACIN IMPURITY, N-DESMETHYL LEVOFLOXACIN-(USP IMPURITY)
    • Desmethyllevofloxacin
    • CHEBI:167761
    • Q27269969
    • CS-0112235
    • (S)-9-FLUORO-3-METHYL-10-(PIPERAZIN-1-YL)-7-OXO-2,3-DIHYDRO-7H-PYRIDO(1,2,3-DE)(1,4)BENZOXAZINE-6-CARBOXYLIC ACID
    • (2S)-7-fluoro-2-methyl-10-oxo-6-piperazin-1-yl-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
    • (S)-9-Fluoro-2,3-dihydro-3-methyl-10-(piperazin-1-yl)-7-oxo-7H-pyrido(1,2,3-de)(1,4)benzoxazine-6-carboxylic acid
    • SCHEMBL5021672
    • (s)-9-fluoro-3-methyl-7-oxo-10-(piperazin-1-yl)-3,7dihydro-2h-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid
    • 88ZBA45NC8
    • Levofloxacin impurity, N-desmethyl levofloxacin-[USP]
    • LEVOFLOXACIN HEMIHYDRATE IMPURITY B (EP IMPURITY)
    • (S)-9-fluoro-3-methyl-7-oxo-10-(piperazin-1-yl)-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid
    • (3S)-9-fluoro-2,3-dihydro-3-methyl-7-oxo-10-(1-piperazinyl)-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid
    • MDL: MFCD15071265
    • インチ: InChI=1S/C17H18FN3O4/c1-9-8-25-16-13-10(15(22)11(17(23)24)7-21(9)13)6-12(18)14(16)20-4-2-19-3-5-20/h6-7,9,19H,2-5,8H2,1H3,(H,23,24)/t9-/m0/s1
    • InChIKey: WKRSSAPQZDHYRV-VIFPVBQESA-N
    • ほほえんだ: FC1C=C2C(C(C(=O)O)=CN3C2=C(C=1N1CCN([H])CC1)OC[C@@H]3C)=O

計算された属性

  • せいみつぶんしりょう: 347.128134g/mol
  • ひょうめんでんか: 0
  • XLogP3: -0.9
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 8
  • 回転可能化学結合数: 2
  • どういたいしつりょう: 347.128134g/mol
  • 単一同位体質量: 347.128134g/mol
  • 水素結合トポロジー分子極性表面積: 82.1Ų
  • 重原子数: 25
  • 複雑さ: 607
  • 同位体原子数: 0
  • 原子立体中心数の決定: 1
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1

じっけんとくせい

  • 密度みつど: 1.5±0.1 g/cm3
  • ゆうかいてん: NA
  • ふってん: 600.7±55.0 °C at 760 mmHg
  • フラッシュポイント: 317.1±31.5 °C
  • PSA: 83.80000
  • LogP: 1.59560
  • じょうきあつ: 0.0±1.8 mmHg at 25°C

Desmethyl levofloxacin セキュリティ情報

Desmethyl levofloxacin 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
D291844-50mg
Desmethyl Levofloxacin
117707-40-1
50mg
$ 1185.00 2023-09-08
eNovation Chemicals LLC
Y1237379-50mg
Desmethyl Levofloxacin
117707-40-1 95%
50mg
$195 2024-06-07
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
1362114-25MG
117707-40-1
25MG
¥15211.09 2023-01-05
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
1362114-25MG
Levofloxacin Related Compound A
117707-40-1
25mg
¥11253.66 2025-01-16
A2B Chem LLC
AE16531-250mg
Desmethyl Levofloxacin
117707-40-1 95%
250mg
$1275.00 2024-04-20
eNovation Chemicals LLC
Y1237379-2mg
Desmethyl Levofloxacin
117707-40-1 95%
2mg
$75 2025-02-27
1PlusChem
1P008Y0J-5mg
Desmethyl Levofloxacin
117707-40-1 95%
5mg
$134.00 2025-02-24
1PlusChem
1P008Y0J-25mg
Desmethyl Levofloxacin
117707-40-1 95%
25mg
$429.00 2025-02-24
Ambeed
A990563-10mg
(S)-9-Fluoro-3-methyl-7-oxo-10-(piperazin-1-yl)-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid
117707-40-1 99%
10mg
$65.0 2025-02-21
Ambeed
A990563-100mg
(S)-9-Fluoro-3-methyl-7-oxo-10-(piperazin-1-yl)-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid
117707-40-1 99%
100mg
$354.0 2025-02-21

Desmethyl levofloxacin 合成方法

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Desmethyl levofloxacinに関する追加情報

Desmethyl Levofloxacin (CAS No. 117707-40-1): A Comprehensive Overview of Its Properties and Applications

Desmethyl levofloxacin (CAS No. 117707-40-1) is a pharmacologically active metabolite of levofloxacin, a widely used fluoroquinolone antibiotic. This compound has garnered significant attention in pharmaceutical research due to its potential therapeutic effects and role in drug metabolism studies. The desmethyl levofloxacin structure retains the core quinolone scaffold, which is critical for its antibacterial activity, but lacks a methyl group compared to its parent compound. This subtle modification influences its pharmacokinetics and pharmacodynamics, making it a subject of interest for researchers exploring antibiotic resistance and drug degradation pathways.

In recent years, the rise of antimicrobial resistance (AMR) has become a global health crisis, prompting scientists to investigate alternative compounds and metabolites like desmethyl levofloxacin. Studies suggest that this metabolite may exhibit antibacterial activity against certain strains, though its potency is typically lower than that of levofloxacin. Researchers are also examining its role in drug-drug interactions and its potential as a biomarker for monitoring patient adherence to fluoroquinolone therapies. These aspects align with current trends in personalized medicine and precision dosing, which aim to optimize treatment outcomes while minimizing side effects.

The synthesis and analysis of desmethyl levofloxacin are critical for understanding its behavior in biological systems. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly employed to detect and quantify this metabolite in plasma, urine, and other biological matrices. These methods are essential for pharmacokinetic studies and for assessing the environmental impact of pharmaceutical residues, a topic gaining traction due to growing concerns about water pollution and ecotoxicology.

From a regulatory perspective, desmethyl levofloxacin is not classified as a controlled substance, but its handling and disposal must comply with standard laboratory safety protocols. The compound's stability under various conditions, including pH and temperature, is another area of investigation, particularly for pharmaceutical formulation and storage optimization. Such research is vital for ensuring the efficacy and safety of antibiotic therapies, especially in resource-limited settings where drug stability can be a significant challenge.

In conclusion, desmethyl levofloxacin (CAS No. 117707-40-1) represents a valuable compound for both scientific and clinical applications. Its study contributes to broader efforts in combating antibiotic resistance, improving drug metabolism understanding, and advancing environmental sustainability in pharmaceuticals. As research continues, this metabolite may unlock new insights into fluoroquinolone therapeutics and their role in modern medicine.

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Amadis Chemical Company Limited
(CAS:117707-40-1)Desmethyl levofloxacin
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清らかである:99%/99%/99%/99%
はかる:25mg/50mg/100mg/250mg
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